Antiblaze 100

Description

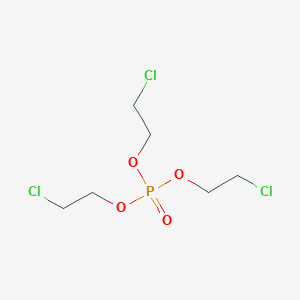

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tris(2-chloroethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUQLFOMPYWACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O4P, Array | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28205-79-0 | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28205-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021411 | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor) | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 9.8 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear, transparent liquid, Low viscosity liquid | |

CAS No. |

115-96-8, 29716-44-7, 68411-66-5 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(chloroethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029716447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(chloroethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32IVO568B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -76 °F (NTP, 1992), -55 °C, -51 °C | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Occurrence and Distribution of Tris 2 Chloroethyl Phosphate

Atmospheric Presence and Dynamics of Tris(2-chloroethyl) Phosphate (B84403)

Tris(2-chloroethyl) phosphate has been detected in the atmosphere, including in both gaseous and particle phases epa.gov. Its presence in the air is a result of its release from consumer products and industrial processes. Once in the atmosphere, TCEP can undergo long-range transport, leading to its detection in remote regions such as the Arctic and the East Antarctic ice sheet epa.govnih.gov. Studies have shown that TCEP can be transported over long distances via air and subsequently deposited into aquatic ecosystems through rain and snowfall epa.govepa.gov.

In Japan, ambient air concentrations of TCEP were detected at levels of 2–5 ng/m³ nih.gov. The compound's persistence in the atmosphere is limited by its degradation, with an estimated atmospheric half-life of 5.8 hours for the gaseous phase epa.gov. Despite this relatively rapid degradation, its continuous release from numerous sources contributes to its sustained presence in the atmosphere frontiersin.org.

Hydrospheric Distribution of Tris(2-chloroethyl) Phosphate

TCEP is frequently detected in various aqueous environments due to its high water solubility frontiersin.org. Its entry into the hydrosphere occurs through multiple pathways, including wastewater treatment plant effluents, landfill leachate, and atmospheric deposition health.state.mn.usepa.gov.

TCEP is a common contaminant in surface waters such as rivers and lakes. In China, concentrations in surface water have been found to range from 4.05 ng/L to 552.63 ng/L frontiersin.org. Urban surface water generally exhibits higher concentrations of TCEP compared to rivers, likely due to a higher density of pollution sources frontiersin.org. For instance, a study on Taihu Lake in China found higher TCEP concentrations in areas closer to the city compared to the central lake area frontiersin.org.

In Europe, TCEP was detected in the River Rhine in the Netherlands at a concentration of 1 µg/L in 1979 and between 0.16–0.35 µg/L in 1986 nih.gov. In the United Kingdom, raw water samples from several rivers showed TCEP levels up to 5.5 µg/L in the late 1970s and early 1980s nih.gov. A survey in Japan in 1980 identified TCEP in river water at levels of 17–347 ng/L nih.gov.

| Location | Water Body Type | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| China | Surface Water | 4.05 - 552.63 | frontiersin.org |

| Nanjing, China | Surface Water | up to 552.63 | frontiersin.org |

| Yangtze River, China | River | 4.05 | frontiersin.org |

| River Rhine, Netherlands | River | 160 - 350 | nih.gov |

| Trent, Torksey, and Elsham, UK | River (Raw Water) | up to 5500 | nih.gov |

| Kitakyushu, Japan | River | 17 - 347 | nih.gov |

| Nalón, Spain | River | 3.6 | frontiersin.org |

| Arga, Spain | River | 2.6 | frontiersin.org |

| Great Lakes, North America | Lake | 18 | frontiersin.org |

| Sydney, Australia | Surface Water | 265.3 | frontiersin.org |

| Shihwa Lake, South Korea | Lake | 226.6 | frontiersin.org |

The presence of TCEP in groundwater is a concern due to its potential to contaminate drinking water sources. Its high water solubility and mobility in soil contribute to its ability to migrate from surface sources, such as landfills, into groundwater systems health.state.mn.usepa.gov. For example, TCEP was identified at a mean level of 0.57 μg/L in groundwater from two wells near a municipal wastewater infiltration system in Massachusetts, USA nih.govwho.int. More recent surveys have indicated that TCEP concentrations in groundwater can reach up to 5.14 μg/L researchgate.net.

TCEP has been identified in drinking water in various locations worldwide inchem.orgnih.gov. A United States Geological Survey (USGS) study conducted between 2000 and 2002 found TCEP in approximately 20% of all water samples tested in Minnesota, with the highest concentration in a drinking water site being about 0.066 parts per billion (ppb), or 66 ng/L health.state.mn.us.

Surveys in Canada have also frequently detected TCEP in drinking water. In 1978, concentrations of 0.3–9.2 ng/L were found in six eastern Ontario treatment plants nih.gov. A broader survey in 1979 across 29 Canadian municipalities found TCEP in 22 of them, with concentrations ranging from 0.2 to 52 ng/L nih.gov. In Japan, drinking water collected over a one-year period showed TCEP levels of 2.0–60.5 ng/L, with a mean of 17.4 ng/L nih.gov. In the UK, one of 14 drinking water samples collected in 1976 contained TCEP nih.gov. A more recent study in Korea reported a mean TCEP concentration of 39.5 ng/L and a maximum of 87.4 ng/L in tap water epa.gov.

| Location | Year of Survey | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| Minnesota, USA | 2000-2002 | up to 66 | health.state.mn.us |

| Eastern Ontario, Canada | 1978 | 0.3 - 9.2 | nih.gov |

| 22 Canadian Municipalities | 1979 | 0.2 - 52 | nih.gov |

| Great Lakes Municipalities, Canada | 1980 | 0.3 - 13.8 | nih.gov |

| Great Lakes Areas, Canada | 1982-1983 | 3 - 9.6 | nih.gov |

| Japan | - | 2.0 - 60.5 (mean 17.4) | nih.gov |

| United Kingdom | 1976 | Detected in 1 of 14 samples | nih.gov |

| Korea | 2017 | up to 87.4 (mean 39.5) | epa.gov |

TCEP's distribution extends to coastal and marine environments, often as a result of riverine discharge and atmospheric deposition nih.gov. In a 1980 survey around Kitakyushu, Japan, TCEP was identified in seawater at concentrations of 10–60 ng/L nih.gov. Earlier nationwide surveys in Japan in 1977 and 1978 did not detect TCEP in river estuaries or the sea, with the exception of one seawater sample containing 90 ng/L nih.gov. The detection of TCEP in remote marine environments, such as the Antarctic, provides strong evidence for its long-range transport capabilities nih.govresearchgate.net.

Pedospheric Accumulation of Tris(2-chloroethyl) Phosphate

Tris(2-chloroethyl) phosphate has been detected in soil and sediment, indicating its potential for accumulation in the pedosphere frontiersin.orgfrontiersin.org. The partitioning of TCEP between water and sediment is influenced by its organic carbon-water (B12546825) partition coefficient (log Koc), which has a wide range of values, and its high water solubility epa.gov. This suggests that while some TCEP may adsorb to sediment, a significant fraction can remain mobile in the water column or migrate to groundwater epa.gov.

In a survey around Kitakyushu, Japan, TCEP was identified in sediment at levels of 13–28 ng/g nih.gov. TCEP has also been detected in sewage sludge, which can be a source of soil contamination when applied to land nih.gov. The biotransformation of TCEP in sediment microcosms has been observed, with degradation occurring primarily through the hydrolysis of its phosphoester bonds acs.org.

Soil Contamination by Tris(2-chloroethyl) Phosphate

Tris(2-chloroethyl) phosphate has been detected in soil, indicating its potential to contaminate terrestrial environments. frontiersin.org The sources of TCEP in soil are diverse and can include atmospheric deposition, land application of sewage sludge, and leaching from landfills where TCEP-containing products are disposed. nih.govhealth.state.mn.us In a study conducted in the East Antarctic ice sheet, TCEP was identified as a primary compound in soil during the summer, with concentrations in soils from three villages ranging from 6.62 to 19.46 ng/g. researchgate.net Interestingly, the study also found that concentrations of the sum of 12 organophosphate esters (OPEs), including TCEP, in frozen soils in winter were higher than those in soils in summer. researchgate.net The persistence and mobility of TCEP in soil are influenced by factors such as soil type, organic carbon content, and microbial activity. acs.orgohio.gov

Below is a table summarizing the concentrations of Tris(2-chloroethyl) phosphate found in soil from a study in the East Antarctic.

| Location | Concentration (ng/g) |

| Village 1 | 6.62 |

| Village 2 | 19.46 |

| Village 3 | Not specified |

| Data from a study on the East Antarctic ice sheet. researchgate.net |

Sediment Concentrations of Tris(2-chloroethyl) Phosphate

TCEP is frequently detected in aquatic sediments, which act as a significant sink for this compound due to its lipophilic nature. cpsc.govfrontiersin.org It enters aquatic environments through industrial and domestic wastewater discharges. nih.gov Once in the water column, TCEP tends to partition into the sediment layer. cpsc.gov

Several studies have documented the presence of TCEP in sediments from various locations. For instance, in a survey around Kitakyushu, Japan, in 1980, TCEP was identified in sediment at levels of 13–28 ng/g. nih.gov Microbial degradation of TCEP in sediment has been observed, with studies showing that it can be biotransformed through hydrolysis and oxidation pathways. acs.orgresearchgate.netacs.org The degradation process involves the breaking of the phosphoester bond, leading to the formation of metabolites such as bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). acs.orgresearchgate.netacs.org

The following table presents sediment concentrations of Tris(2-chloroethyl) phosphate from a Japanese study.

| Location | Concentration (ng/g) |

| Kitakyushu, Japan | 13–28 |

| Data from a 1980 survey. nih.gov |

Indoor Environmental Presence of Tris(2-chloroethyl) Phosphate

The indoor environment is a primary setting for human exposure to TCEP. cpsc.gov The compound is released from a wide array of consumer products and building materials into indoor air and dust. ca.govca.gov

Indoor Air and Dust Contamination by Tris(2-chloroethyl) Phosphate

TCEP is a common contaminant in indoor air and household dust. frontiersin.orgca.govnih.gov It is released from products and then adsorbs to airborne particles and settles in dust. ca.govca.gov Inhalation of indoor air and ingestion of dust are considered significant pathways of human exposure to TCEP. cpsc.govuseforesight.ioepa.govhealthvermont.gov

Studies have reported a wide range of TCEP concentrations in indoor environments. An inter-laboratory study found TCEP in 85% of 983 domestic dust samples, with levels ranging from 0.1 to 375 mg/kg. nih.gov The same study detected TCEP in indoor air at concentrations up to 6,000 ng/m³. nih.gov Another study in Egypt found the average concentration of TCEP in house dust to be 233 ng/g. cngb.org Research in Barcelona detected TCEP in 100% of dust samples from various indoor environments, including libraries, high schools, museums, cars, and houses. csic.es High concentrations of TCEP in indoor dust, reaching up to approximately 2.0 x 10⁵ ng/g, have been noted in the scientific literature. nih.gov

The table below summarizes TCEP concentrations found in indoor dust from various studies.

| Location/Environment | Concentration Range |

| Domestic Dust (Inter-laboratory study) | 0.1 - 375 mg/kg |

| Egyptian Houses | Average of 233 ng/g |

| Barcelona (various indoor) | Detected in 100% of samples |

| General Indoor Dust | Up to ~2.0 x 10⁵ ng/g |

| Data compiled from multiple sources. nih.govnih.govcngb.orgcsic.es |

Tris(2-chloroethyl) Phosphate in Consumer Products and Materials

TCEP is incorporated as a flame retardant and plasticizer in a diverse range of consumer products and materials. wikipedia.orgca.gov Its use has been identified in polyurethane foams, plastics, paints, coatings, and textiles. ca.govepa.govnih.govregulations.govlawbc.com

Specific products that may contain TCEP include:

Furniture and Bedding: Flexible and rigid polyurethane foams used in furniture, mattresses, and carpet backing are major applications for TCEP. cpsc.govnih.govca.govregulations.gov

Building Materials: It is used in rigid foams for building insulation, roofing insulation, and weather sealants. cpsc.govnih.govca.govregulations.gov

Electronics and Vehicles: TCEP can be found in electronic and electrical devices, as well as in the manufacturing of cars, railway cars, and aircraft. cpsc.govca.govregulations.gov

Children's Products: Certain children's items with foam padding, such as crib bumpers, sleep mats, and changing table pads, have been found to contain TCEP. ca.govca.gov In 2012 and 2016, the State of Washington Department of Ecology identified TCEP in children's products, with concentrations as high as 1.3% in a chair cover. regulations.gov

Paints and Coatings: TCEP is used in paints, varnishes, and lacquers. nih.govepa.govnih.govregulations.govlawbc.com

The following table lists consumer products and materials where Tris(2-chloroethyl) phosphate has been identified.

| Product Category | Specific Examples |

| Furniture and Bedding | Upholstered furniture, mattresses, carpet backing cpsc.govnih.govca.govregulations.gov |

| Building Materials | Insulation foams, weather sealants cpsc.govnih.govca.govregulations.gov |

| Electronics and Vehicles | Electrical devices, automotive and aircraft components cpsc.govca.govregulations.gov |

| Children's Products | Crib bumpers, sleep mats, changing table pads, chair covers ca.govca.govregulations.gov |

| Paints and Coatings | Paints, varnishes, lacquers nih.govepa.govnih.govregulations.govlawbc.com |

Tris(2-chloroethyl) Phosphate in Biotic Matrices and Foodstuffs

The presence of TCEP is not limited to the abiotic environment; it has also been detected in various biological samples and food products.

Detection of Tris(2-chloroethyl) Phosphate in Food

TCEP has been found in a variety of foodstuffs, indicating a potential dietary exposure route for the general population. nih.govhealthvermont.gov Its presence in food can result from environmental contamination of raw agricultural commodities, accumulation in aquatic organisms, and migration from food packaging materials.

A review of scientific literature indicates that TCEP has been detected in nearly all types of foodstuffs, with maximum concentrations in the range of approximately 30-300 ng/g or ng/L. nih.gov The U.S. Food and Drug Administration (FDA) has also reported findings of aryl/alkyl phosphate residues, including TCEP, in ready-to-eat foods. cpsc.gov The estimated dietary intake of TCEP for young children (six months to two years) is between 0.0049 and 0.0065 micrograms/kilogram/day, which is not expected to pose a health risk. health.state.mn.us

The table below provides an overview of the detection of Tris(2-chloroethyl) phosphate in food.

| Food Category | Concentration Range |

| Various Foodstuffs | ~30 - 300 ng/g or ng/L |

| Ready-to-eat foods | Detected (specific levels not provided) |

| Data compiled from various sources. cpsc.govnih.gov |

Biomonitoring Studies of Tris(2-chloroethyl) Phosphate and Its Metabolites in Human Biospecimens

Biomonitoring studies have become a critical tool for assessing human exposure to environmental chemicals like Tris(2-chloroethyl) phosphate (TCEP). These studies involve the measurement of the chemical or its metabolites in human tissues and fluids. The presence of TCEP and its metabolites in human biospecimens confirms that internal exposure to this compound is occurring.

Widespread human exposure to organophosphate esters (OPEs), including TCEP, has been indicated by the frequent detection of their metabolites in urine. nih.gov The primary metabolite of TCEP is Bis(2-chloroethyl) phosphate (BCEP). nih.govnih.gov The detection of TCEP and BCEP in various human biospecimens, such as urine, blood, and breast milk, provides direct evidence of human uptake and metabolic processing of the parent compound. mdpi.comnih.govmdpi.com

A nationwide survey in China measured the urinary concentrations of eight OPE metabolites in samples from 13 cities. All targeted metabolites were frequently detected, with detection rates ranging from 50% to 100%, indicating widespread human exposure to OPEs. nih.gov BCEP was one of the dominant metabolites found, with a median concentration of 0.68 ng/mL. nih.gov Another study in an industrial area of Shenzhen, China, detected TCEP in 50% of urine samples and 28.57% of plasma samples. mdpi.com

In the United States, data from the 2013-2014 National Health and Nutrition Examination Survey (NHANES) revealed that BCEP was detected in 89% of urine samples from the general population aged six years and older. nih.gov The concentration range for BCEP was from less than 0.08 µg/L to 110 µg/L. nih.gov

Furthermore, TCEP has been detected in human breast milk, indicating a potential route of exposure for nursing infants. nih.gov One study reported TCEP concentrations in the breast milk of Australian lactating mothers ranging from less than 0.13 to 0.47 ng/mL. nih.gov

The following tables present a summary of research findings on the concentrations of TCEP and its metabolite BCEP in various human biospecimens.

Interactive Data Table: Detection of Tris(2-chloroethyl) phosphate (TCEP) in Human Biospecimens

| Biospecimen | Population | Country/Region | Detection Frequency | Concentration Range | Reference |

| Urine | General Population | Shenzhen, China | 50% | Not Reported | mdpi.com |

| Plasma | General Population | Shenzhen, China | 28.57% | Not Reported | mdpi.com |

| Breast Milk | Lactating Mothers | Australia | Not Reported | <0.13 - 0.47 ng/mL | nih.gov |

Interactive Data Table: Detection of Bis(2-chloroethyl) phosphate (BCEP) in Human Biospecimens

| Biospecimen | Population | Country/Region | Detection Frequency | Median Concentration | Concentration Range | Reference |

| Urine | General Population | 13 cities, China | >50% | 0.68 ng/mL | Not Reported | nih.gov |

| Urine | General Population (≥6 yrs) | United States | 89% | Not Reported | <0.08 - 110 µg/L | nih.gov |

Environmental Fate and Transport of Tris 2 Chloroethyl Phosphate

Environmental Persistence of Tris(2-chloroethyl) Phosphate (B84403)

Tris(2-chloroethyl) phosphate is considered to be persistent in the environment, particularly within aquatic systems. canada.ca Its persistence stems from its resistance to certain abiotic degradation processes under typical environmental conditions. epa.gov TCEP is not expected to undergo significant direct photolysis or hydrolysis in aquatic environments. epa.gov However, its hydrolysis rate is highly dependent on pH and temperature. epa.gov While direct photolysis is not a major degradation pathway, advanced oxidation processes can effectively degrade TCEP. researchgate.net For instance, TiO2 photocatalysis leads to the rapid, pseudo-first-order kinetic degradation of TCEP in aqueous solutions. nsf.gov Similarly, the UV/H2O2 process has been shown to effectively mineralize TCEP, removing a high percentage of total organic carbon and yielding chloride and phosphate ions. researchgate.net

Due to its high water solubility and low potential for bioaccumulation, TCEP is expected to primarily reside in water or soil, depending on the point of release. canada.ca Its presence has been confirmed in surface water, groundwater, and drinking water. canada.ca Significant degradation of TCEP can also occur under anoxic conditions in the presence of reduced sulfur species like polysulfides and bisulfide, which can be an important sink in anoxic coastal marine environments. nih.gov

Table 1: Physical and Chemical Properties of Tris(2-chloroethyl) phosphate

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 7820 mg/L | canada.ca |

| Vapour Pressure | 0.05 Pa | canada.ca |

| Henry's Law Constant | 2.58 × 10⁻³ to 0.33 Pa·m³/mol | canada.ca |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.47 | canada.ca |

| Log Kₒc (Organic Carbon-Water (B12546825) Partition Coefficient) | 2.4 | canada.ca |

Biodegradation Pathways and Mechanisms of Tris(2-chloroethyl) Phosphate

Microbial activity plays a crucial role in the breakdown of TCEP in the environment. acs.org Studies using sediment microcosms have demonstrated that microbial communities can degrade TCEP. acs.orgscite.ai The degradation process in these microcosms follows pseudo-zero-order kinetics, with degradation rates increasing significantly after repeated exposure to the compound, indicating microbial adaptation. acs.orgscite.ainih.gov In non-sanitary landfill soils under anaerobic conditions, TCEP was found to be reduced through both abiotic and biotic processes. nih.gov Bacterial strains such as Sphingobium sp. strain TCM1 have been specifically identified for their ability to utilize TCEP as a sole phosphorus source, breaking it down into inorganic phosphate and 2-chloroethanol (B45725). acs.org

The primary and initial step in the microbial degradation of TCEP is the hydrolysis of the phosphoester bonds. acs.orgacs.org This enzymatic cleavage is carried out by phosphatases, such as phosphotriesterases, produced by microorganisms. acs.org This hydrolytic process leads to the sequential removal of the 2-chloroethyl groups. The first step is the transformation of TCEP into bis(2-chloroethyl) phosphate (BCEP), which is the major product observed in degradation studies. nih.govacs.org Subsequent hydrolysis of BCEP leads to the formation of mono-chloroethyl phosphate (MCEP). acs.orgacs.org

Beyond the primary pathway of phosphoester bond hydrolysis, microbial degradation of TCEP can also proceed through hydrolytic dechlorination and oxidation. acs.orgacs.orgnih.gov This indicates a multifaceted attack on the TCEP molecule by microbial enzymes. The chloroethyl side chains can undergo transformation where a chlorine atom is replaced by a hydroxyl group, or the terminal carbon is oxidized to an aldehyde and then a carboxylic acid. acs.orgacs.orgnih.gov These pathways lead to the formation of various hydroxylated and carboxylated metabolites, demonstrating a comprehensive breakdown of the parent compound. acs.orgnih.gov

Several microbial transformation products of TCEP have been identified, confirming the various degradation pathways. The primary metabolites resulting from phosphoester bond hydrolysis are bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). acs.orgacs.org Products indicative of the hydrolytic dechlorination and oxidation pathways have also been characterized. acs.orgacs.orgnih.gov

Table 2: Identified Microbial Transformation Products of Tris(2-chloroethyl) phosphate

| Transformation Product | Abbreviation | Degradation Pathway | Reference |

|---|---|---|---|

| Bis(2-chloroethyl) phosphate | BCEP | Phosphoester Bond Hydrolysis | acs.orgacs.orgnih.gov |

| Mono-chloroethyl phosphate | MCEP | Phosphoester Bond Hydrolysis | acs.orgnih.gov |

| Bis(2-chloroethyl) 2-hydroxyethyl phosphate | TCEP-OH | Hydrolytic Dechlorination & Oxidation | acs.orgacs.orgnih.gov |

| Phosphoric bis(2-chloroethyl) (2-oxoethyl) ester | TCEP-CHO | Hydrolytic Dechlorination & Oxidation | acs.orgacs.orgnih.gov |

| Phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester | TCEP-COOH | Hydrolytic Dechlorination & Oxidation | acs.orgacs.orgnih.gov |

| 2-chloroethyl 2-hydroxyethyl hydrogen phosphate | BCEP-OH | Hydrolytic Dechlorination & Oxidation | acs.orgacs.orgnih.gov |

Microbial communities demonstrate a clear adaptation to the presence of TCEP, leading to an enhanced degradation capacity over time. acs.org In sediment microcosm studies, repeated amendments of TCEP resulted in a significant increase in the degradation rate. acs.orgnih.gov This adaptation is associated with shifts in the microbial community composition. acs.orgnih.gov Specific bacterial orders, such as Burkholderiales and Rhizobiales, have been found to be enriched in TCEP-amended environments. acs.orgnih.gov The enrichment of these groups is linked to a higher abundance of genes encoding for alkaline and acid phosphatases, which are critical for the hydrolysis of the phosphoester bonds in TCEP. acs.orgnih.gov Furthermore, an increase in genes involved in the metabolism of 2-chloroethanol, a hydrolysis by-product, highlights the microbial community's adaptation to utilize the breakdown products of TCEP. acs.orgnih.gov In landfill soils, microbes in the family Nocardioidaceae and the genus Pseudomonas have been suggested to contribute to TCEP degradation. nih.gov

Microbial Biotransformation of Tris(2-chloroethyl) Phosphate

Bioaccumulation Potential of Tris(2-chloroethyl) Phosphate

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The bioaccumulation potential of TCEP is generally considered to be low. canada.cacanada.ca This is supported by its low octanol-water partition coefficient (log Kow) and low organic carbon-water partition coefficient (log Koc). canada.ca

Experimental data on the bioconcentration factor (BCF) and bioaccumulation factor (BAF) for TCEP in fish are consistently low. canada.cacanada.ca BCF values, which measure uptake from water, have been reported in the range of 0.7 to 3.16 L/kg. canada.cacanada.ca Modeled BAF values, which consider uptake from all environmental media, are also low, with one model producing a BAF of 1.16 L/kg. canada.cacanada.ca These low values indicate that TCEP is not expected to significantly bioconcentrate or biomagnify in the environment. canada.cacanada.caatamanchemicals.com

Despite its low bioaccumulation potential, TCEP has been detected in various aquatic organisms. nih.govnih.gov For instance, a study on crucian carp (B13450389) found TCEP to be one of the dominant organophosphate flame retardants in the surrounding water and sediment, as well as in the fish tissues. nih.gov

Interactive Data Table: Bioaccumulation Data for TCEP

| Parameter | Value | Reference |

|---|---|---|

| Log Kow | 1.47 | canada.cacanada.ca |

| Log Koc | 2.4 | canada.cacanada.ca |

| BCF (fish) | 0.7 - 3.16 L/kg | canada.cacanada.ca |

| BAF (modeled) | 1.16 L/kg | canada.cacanada.ca |

| BAF (Poyang Lake) | >3.3 (log BAF) | nih.gov |

Volatilization and Mobility Dynamics of Tris(2-chloroethyl) Phosphate

The environmental mobility and volatilization of TCEP are dictated by its physical and chemical properties. TCEP has a high water solubility, a moderate vapor pressure, and a low to very low Henry's Law constant. canada.cacanada.ca These properties suggest that if released into the environment, TCEP is likely to be found predominantly in water and soil. canada.cacanada.ca

Its low Henry's Law constant indicates that volatilization from surface waters is a very slow process. who.int The low soil organic carbon-water partition coefficient (log Koc) suggests low adsorption to soil and sediment, leading to high mobility in soil. who.intepa.gov This high mobility means that TCEP can potentially leach from soil and contaminate groundwater. epa.gov In fact, significant leaching from landfills is considered a possibility due to its high water solubility. canada.ca

Interactive Data Table: Physical and Chemical Properties of TCEP Relevant to Mobility

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 7820 mg/L | canada.cacanada.ca |

| Vapor Pressure | 0.05 Pa | canada.cacanada.ca |

| Henry's Law Constant | 2.58 × 10⁻³ to 0.33 Pa·m³/mol | canada.cacanada.ca |

| Log Koc | 2.4 | canada.cacanada.ca |

Trophic Transfer and Bioaccessibility of Tris(2-chloroethyl) Phosphate

Trophic transfer refers to the movement of a contaminant through a food web. While TCEP has a low bioaccumulation potential, some studies have reported its biomagnification in certain food webs. researchgate.netuantwerpen.besemanticscholar.org Trophic Magnification Factors (TMFs), which quantify the increase in contaminant concentration with increasing trophic level, have been used to assess the biomagnification potential of TCEP.

Some studies have observed TMFs greater than one for TCEP, suggesting biomagnification. For instance, a study in the Western Scheldt estuary reported a TMF of 2.6 for TCEP in the benthic food web. uantwerpen.be Another study in freshwater ecosystems in South Korea found a TMF of 1.4 ± 0.9 for TCEP. nih.gov However, other research has indicated trophic dilution, with TMFs less than one. researchgate.net The variability in these findings suggests that the trophic transfer of TCEP can be influenced by the specific characteristics of the ecosystem and the organisms within it. researchgate.net

Bioaccessibility, the fraction of a contaminant that is available for absorption by an organism, is another important factor in its trophic transfer. nih.gov The high water solubility of TCEP suggests it can be readily available for uptake by aquatic organisms. canada.cacanada.ca

Interactive Data Table: Trophic Magnification Factors (TMFs) for TCEP

| Ecosystem | TMF | Reference |

|---|---|---|

| Western Scheldt estuary (benthic food web) | 2.6 | uantwerpen.be |

| South Korean freshwater ecosystems | 1.4 ± 0.9 | nih.gov |

| Poyang Lake aquatic food web | >1 | nih.gov |

| Coastal coral reef food web, Weizhou Island | <1 | researchgate.net |

Toxicological Mechanisms and Effects of Tris 2 Chloroethyl Phosphate

In Vitro Toxicological Investigations of Tris(2-chloroethyl) Phosphate (B84403)

Tris(2-chloroethyl) phosphate (TCEP) has been the subject of numerous in vitro studies to elucidate its toxicological profile at the cellular and molecular levels. These investigations have utilized a variety of cell lines to explore the compound's effects on fundamental cellular processes.

Cellular Viability and Proliferation Studies on Tris(2-chloroethyl) Phosphate Exposure

The impact of TCEP on cell viability and proliferation has been a primary focus of in vitro toxicological assessments. Studies have consistently demonstrated that TCEP can inhibit cell proliferation and reduce cell viability in a dose- and time-dependent manner across various cell types.

In human hepatocellular carcinoma (HepG2) cells, exposure to TCEP for 72 hours resulted in a significant decrease in cell survival. nih.gov At concentrations of 200 μM and 400 μM, TCEP reduced the survival of HepG2 cells to 25.68% and 70.92%, respectively, as measured by the MTT assay. nih.gov Another study on HepG2 cells also reported a reduction in cell survival of 70.92% at a 400 μM concentration as per MTT data, and a 75.57% reduction according to the Neutral Red Uptake (NRU) assay. nih.govbiotrend.com Morphological changes, including the development of gaps between adjacent cells and detachment from the culture plate, were also observed, indicating a cytotoxic effect. nih.govnih.gov

Similar cytotoxic effects have been observed in other cell lines. For instance, studies on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have shown that TCEP treatment leads to decreased cell growth. iris-biotech.de In the protozoan Tetrahymena thermophila, exposure to TCEP resulted in a dose-dependent decrease in cell viability. nih.govmdpi.com

These findings collectively indicate that TCEP exposure can significantly impair cellular viability and inhibit proliferation in various in vitro models. The consistency of these effects across different cell types underscores the fundamental cytotoxicity of this compound.

Table 1: Effect of Tris(2-chloroethyl) phosphate (TCEP) on Cellular Viability in HepG2 Cells

| Concentration (μM) | Exposure Duration | Assay | % Reduction in Cell Survival | Reference |

|---|---|---|---|---|

| 200 | 72 hours | MTT | 25.68% | nih.gov |

| 400 | 72 hours | MTT | 70.92% | nih.gov |

Oxidative Stress Induction by Tris(2-chloroethyl) Phosphate

A growing body of evidence from in vitro studies suggests that TCEP can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This imbalance can lead to cellular damage.

In human hepatocellular (HepG2) cells, exposure to TCEP has been shown to cause an elevated level of oxidative stress. wikipedia.org Similarly, studies on human erythrocytes revealed that TCEP increased ROS levels. nih.gov Research has indicated that organophosphate esters like TCEP can cause oxidative stress. nih.gov In juvenile salmon, exposure to TCEP led to oxidative stress responses. nih.gov Furthermore, in the aquatic protozoan Tetrahymena thermophila, transcriptomic analysis following TCEP exposure revealed differential expression of genes related to antioxidant properties, suggesting a response to oxidative stress. nih.gov

The induction of oxidative stress by TCEP is a significant toxicological mechanism, as it can trigger a cascade of downstream events, including damage to lipids, proteins, and DNA, ultimately contributing to cell death and other adverse cellular effects.

Genotoxicity and DNA Damage Assessment of Tris(2-chloroethyl) Phosphate

The genotoxic potential of TCEP has been investigated using various in vitro assays, with some studies indicating a potential for DNA damage. The Comet assay, which detects DNA strand breaks in individual cells, has been a key tool in these assessments.

In human hepatocellular (HepG2) cells, treatment with TCEP for three days resulted in significant DNA damage. A 20-fold greater level of DNA damage was recorded at a concentration of 400 μM. nih.gov Epifluorescence images from the Comet assay showed broken DNA in the form of tails stretched from the nuclei of TCEP-treated cells, a hallmark of DNA strand breaks. nih.gov

However, other studies have reported conflicting findings. An investigation using V79 hamster fibroblasts found that TCEP did not induce DNA strand breaks in the alkaline version of the Comet assay, either with or without an external metabolic activation system (S9-mix). nih.gov Similarly, the Ames test, a widely used method for identifying chemical mutagens using bacteria, showed no mutagenic potential for TCEP in eight different Salmonella typhimurium strains, with or without metabolic activation. nih.gov

These divergent findings suggest that the genotoxicity of TCEP may be cell-type specific or dependent on the metabolic capabilities of the cells being tested. The positive results in HepG2 cells, which are metabolically active, may indicate that metabolic byproducts of TCEP are responsible for the observed DNA damage. Further research is needed to fully elucidate the genotoxic profile of TCEP and the conditions under which it may pose a risk to genomic integrity.

Apoptotic and Necrotic Pathways Triggered by Tris(2-chloroethyl) Phosphate

In vitro studies have demonstrated that TCEP can induce programmed cell death, or apoptosis, in various cell types. This process is a critical mechanism for removing damaged or unwanted cells and is tightly regulated by a complex network of signaling pathways.

Exposure of human hepatocellular (HepG2) cells to TCEP has been shown to trigger apoptosis. Cell cycle analysis of TCEP-treated HepG2 cells revealed an increase in the subG1 apoptotic peak, which is indicative of cells undergoing programmed cell death. nih.govwikipedia.org At a concentration of 400 μM, the subG1 apoptotic peak reached 65.96%. nih.govbiotrend.com Furthermore, TCEP exposure led to a reduction in the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic pathway of apoptosis. nih.govwikipedia.org

In human erythrocytes, TCEP has also been observed to induce eryptosis, a form of apoptosis in red blood cells. nih.gov In PC12 cells, an increase in apoptosis was noted following treatment with TCEP. iris-biotech.de While direct evidence of necrosis from in vitro studies is less prevalent, in vivo studies on rats exposed to TCEP have reported necrotic lesions in brain cells, suggesting that at higher concentrations or under certain conditions, TCEP may also induce this form of cell death. nih.gov

Transcriptomic and Proteomic Alterations Induced by Tris(2-chloroethyl) Phosphate

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have provided valuable insights into the molecular mechanisms underlying TCEP toxicity. These studies have revealed that TCEP exposure can lead to significant alterations in gene expression profiles in various in vitro models.

In human hepatocellular carcinoma (HepG2) cells, RNA sequencing analysis showed that TCEP treatment affected genes involved in immune responses, steroid hormone biosynthesis, and xenobiotic metabolism pathways. nih.govnih.gov A qPCR array focusing on human cancer pathways in HepG2 cells found that out of 84 genes, TCEP exposure led to the upregulation of 17 genes and the downregulation of 10 key genes. nih.govbiotrend.com

Similarly, in the protozoan Tetrahymena thermophila, RNA-Seq analysis indicated that exposure to TCEP significantly altered the expression of 2932 genes, with 1228 being upregulated and 1704 downregulated. wikipedia.org The affected genes were enriched in pathways such as SNARE interactions in vesicular transport, the proteasome, and endocytosis. wikipedia.org

While transcriptomic data provides a clear picture of the genetic response to TCEP, comprehensive proteomic studies detailing the alterations in protein expression are less common in the available literature. Proteomics, the large-scale study of proteins, would be a valuable next step in fully understanding the functional consequences of the transcriptomic changes induced by TCEP. The use of TCEP as a reducing agent in proteomic sample preparation is well-documented, but this is distinct from studies investigating its biological effects on the proteome. nih.goviris-biotech.de

Table 2: Summary of Transcriptomic Alterations Induced by TCEP

| Cell Line | Method | Key Findings | Reference |

|---|---|---|---|

| HepG2 | RNA Sequencing | Altered expression of genes in immune response, steroid hormone biosynthesis, and xenobiotic metabolism pathways. | nih.govnih.gov |

| HepG2 | qPCR Array | Upregulation of 17 and downregulation of 10 key genes in human cancer pathways. | nih.govbiotrend.com |

Metabolic Perturbations and Metabolomics in Response to Tris(2-chloroethyl) Phosphate

Metabolomic studies, which involve the comprehensive analysis of small molecule metabolites in a biological system, have begun to shed light on the metabolic disruptions caused by TCEP exposure. These studies provide a functional readout of the cellular state and can reveal key pathways affected by toxicant exposure.

While this study was conducted in a prokaryotic model, it provides valuable initial insights into the potential metabolic targets of TCEP. An in vivo study in rats also demonstrated that TCEP exposure led to disorders in endogenous energy metabolism, resulting in pathological changes in the liver and kidneys. nih.gov This was accompanied by alterations in the blood levels of various metabolites, including lactate, glycine, glucose, and lipids. nih.gov

Further metabolomic investigations in relevant human in vitro models are warranted to fully characterize the metabolic perturbations induced by TCEP and to better understand the link between these metabolic changes and the observed cytotoxic and other toxicological effects.

Receptor Binding and Endocrine Disruption Mechanisms of Tris(2-chloroethyl) Phosphate

Tris(2-chloroethyl) phosphate (TCEP) has been identified as a potential endocrine-disrupting chemical, exhibiting interactions with various hormone receptors and disrupting normal endocrine function. In silico docking studies have demonstrated that TCEP possesses a binding affinity for both the estrogen receptor (ERβ) and the androgen receptor (AR) nih.govresearchgate.net. This interaction with nuclear receptors is a key mechanism through which TCEP can exert its endocrine-disrupting effects.

In vivo studies using zebrafish (Danio rerio) have provided further evidence of TCEP's endocrine-disrupting capabilities. Long-term exposure to TCEP resulted in significant alterations in plasma steroid hormones, including testosterone (B1683101) and 17β-estradiol, as well as plasma vitellogenin, a biomarker for estrogenic activity nih.govresearchgate.net. These hormonal imbalances suggest that TCEP can interfere with the synthesis, metabolism, or signaling of endogenous hormones.

Furthermore, research on breast cancer cell lines (MCF-7 and T-47D) has shown that TCEP can influence the expression of estrogen receptor alpha (ERα) nih.gov. Treatment with TCEP, alone or in combination with estradiol, led to a decrease in ERα expression. Conversely, TCEP treatment resulted in an increased expression of the tumor suppressor gene BRCA-1, and these effects were sensitive to the presence of antiestrogens nih.gov. These findings highlight the molecular mechanisms through which TCEP may act as an endocrine-disrupting compound in hormone-sensitive tissues nih.gov.

Studies have also indicated that TCEP exposure can disrupt the hypothalamic-pituitary-thyroid (HPT) axis. In zebrafish, TCEP exposure led to lower levels of thyrotropin-releasing hormone and thyroid-stimulating hormone in the brain, as well as altered levels of triiodothyronine and thyroxine in the plasma acs.org. Additionally, TCEP exposure can alter the transcription of genes involved in thyroid synthesis and metabolism, such as thyroglobulin (tg), sodium/iodide symporter (nis), and thyroid hormone receptor α (trα) nih.gov.

The metabolic biotransformation of TCEP can lead to the formation of reactive metabolites that contribute to its toxic effects through mechanisms including endocrine disruption mdpi.com. The interference of TCEP with hormone receptors and signaling pathways can lead to disruptions in estrogen, androgen, and thyroid hormone homeostasis, resulting in a variety of adverse effects on reproductive and developmental processes mdpi.com.

Table 1: Summary of Receptor Binding and Endocrine Disruption Mechanisms of TCEP

| Mechanism | Finding | Model System | Reference |

|---|---|---|---|

| Receptor Binding | Possesses binding affinity with the estrogen receptor (ERβ) and androgen receptor (AR). | In silico docking | nih.govresearchgate.net |

| Hormonal Alterations | Significantly altered plasma levels of testosterone, 17β-estradiol, and vitellogenin. | Zebrafish (Danio rerio) | nih.govresearchgate.net |

| Gene Expression | Decreased expression of estrogen receptor alpha (ERα) and increased expression of BRCA-1. | Breast cancer cell lines (MCF-7, T-47D) | nih.gov |

| HPT Axis Disruption | Altered levels of thyroid hormones and expression of genes involved in thyroid synthesis and metabolism. | Zebrafish (Danio rerio) | acs.orgnih.gov |

In Vivo Toxicological Research on Tris(2-chloroethyl) Phosphate

In vivo research has consistently demonstrated the neurotoxic potential of Tris(2-chloroethyl) phosphate (TCEP) across various animal models. Studies have highlighted its adverse effects on the structure and function of the nervous system, leading to both physiological and behavioral impairments nih.govnih.govproquest.com.

Exposure to TCEP has been shown to have significant impacts on the development and function of the nervous system. In zebrafish embryos and larvae, TCEP exposure altered the transcription of key genes and proteins related to neurodevelopment, including α1-tubulin, syn2a, and myelin basic protein (mbp) nih.govfrontiersin.orgfrontiersin.org. This indicates that TCEP can interfere with fundamental processes of neuronal growth and differentiation.

Chronic exposure to TCEP in zebrafish has been found to induce significant changes in brain structure and function nih.govproquest.com. Histopathological examinations of the brain revealed cytoplasmic vacuolation, infiltration of inflammatory cells, and degenerated neurons nih.govproquest.com. Furthermore, TCEP exposure led to a decrease in the activities of acetylcholinesterase (AChE), an important enzyme in neurotransmission, and Na+,K+-ATPase in brain tissue nih.govproquest.com. Significant changes in the levels of neurotransmitters such as dopamine (B1211576) and 5-HT in the brain of zebrafish have also been observed nih.govproquest.com.

Studies using the nematode Caenorhabditis elegans have shown that TCEP can induce the degeneration of dopaminergic neurons nih.gov. This neurodegeneration is associated with the down-regulation of genes such as Pdat-1 and the over-expression of unc-54, which is indicative of α-synuclein aggregation, a hallmark of some neurodegenerative diseases nih.gov. These findings suggest that TCEP's neurotoxicity may involve specific neuronal pathways and could be linked to locomotor deficits nih.gov. In rats, subchronic administration of TCEP has been reported to cause degenerative changes in the hippocampus region of the brain chemicalbook.com.

Table 2: Summary of TCEP's Impacts on Nervous System Development and Function

| Effect | Model Organism | Specific Finding | Reference |

|---|---|---|---|

| Altered Gene Expression | Zebrafish (Danio rerio) | Down-regulation of neurodevelopmental genes (mbp, α1-tubulin, syn2a). | nih.govfrontiersin.orgfrontiersin.org |

| Brain Histopathology | Zebrafish (Danio rerio) | Cytoplasmic vacuolation, inflammatory cell infiltration, degenerated neurons. | nih.govproquest.com |

| Enzyme Inhibition | Zebrafish (Danio rerio) | Inhibition of acetylcholinesterase (AChE) and Na+,K+-ATPase activities in the brain. | nih.govproquest.com |

| Neurotransmitter Alteration | Zebrafish (Danio rerio) | Significant changes in dopamine and 5-HT levels in the brain. | nih.govproquest.com |

| Neurodegeneration | Caenorhabditis elegans | Degeneration of dopaminergic neurons. | nih.gov |

| Brain Lesions | Rat | Degenerative changes in the hippocampus. | chemicalbook.com |